1,5-Anthracenediamine
CAS No.: 79015-49-9
Cat. No.: VC3841302
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79015-49-9 |
|---|---|
| Molecular Formula | C14H12N2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | anthracene-1,5-diamine |
| Standard InChI | InChI=1S/C14H12N2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H,15-16H2 |
| Standard InChI Key | HRDWUZRHCJPOFA-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC3=C(C=CC=C3N)C=C2C(=C1)N |
| Canonical SMILES | C1=CC2=CC3=C(C=CC=C3N)C=C2C(=C1)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The molecular structure of 1,5-anthracenediamine consists of a central anthracene backbone—a tricyclic aromatic hydrocarbon—substituted with amine groups at the 1 and 5 positions. The planar anthracene system enables π-π stacking interactions, while the electron-donating amine groups influence its electronic properties. The SMILES notation for this compound is , reflecting its conjugated system and substitution pattern .
Computational Descriptors
Density functional theory (DFT) calculations predict a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2, consistent with the presence of two primary amine groups. The XLogP3 value of 3 indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents .
Spectroscopic and Crystallographic Data
While crystallographic data for 1,5-anthracenediamine remains limited, related anthracene derivatives exhibit face-to-face π-stacking in the solid state, as observed in cyclic anthracene dimers . Ultraviolet-visible (UV-Vis) spectroscopy of similar compounds reveals absorption bands in the 300–500 nm range, attributed to π-π* transitions influenced by intramolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,5-anthracenediamine typically involves amination reactions of anthracene precursors. Nickel(0)-mediated coupling and palladium-catalyzed Negishi cross-coupling have been employed for analogous anthracene derivatives, achieving yields exceeding 90% under optimized conditions . For example, MolCore BioPharmatech reports industrial-scale production with a purity of ≥97%, though specific synthetic protocols remain proprietary .
Challenges in Synthesis
Steric hindrance from the anthracene backbone complicates functionalization at the 1 and 5 positions. Strategies such as using bulky ligands in transition metal catalysts or directing groups to control regioselectivity are critical for efficient synthesis .
Physicochemical Properties
Thermal and Solubility Profiles
1,5-Anthracenediamine exhibits a melting point range of 240–245°C (estimated via differential scanning calorimetry) and decomposes above 300°C. Its solubility in common organic solvents—such as dichloromethane (25 mg/mL), tetrahydrofuran (18 mg/mL), and dimethyl sulfoxide (45 mg/mL)—facilitates its use in solution-phase reactions .
Electronic Properties
The HOMO-LUMO gap of anthracene derivatives is highly sensitive to substitution patterns. In 1,5-anthracenediamine, the electron-donating amine groups raise the HOMO energy level by approximately 0.3 eV compared to unsubstituted anthracene, as calculated via time-dependent DFT (TD-DFT) . This narrowing of the bandgap enhances its suitability for optoelectronic applications.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 208.26 g/mol | PubChem |
| XLogP3 | 3 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Exact Mass | 208.100048391 Da | PubChem |
| Solubility in DMSO | 45 mg/mL | MolCore |
Applications in Materials Science
Optoelectronic Materials
Cyclic anthracene dimers synthesized from 1,5-anthracenediamine precursors exhibit red-shifted absorption spectra ( = 540 nm) due to intramolecular π-π interactions . These materials demonstrate stimuli-responsive behavior, including mechanochromism and photoisomerization, making them candidates for smart coatings and optical sensors.
Pharmaceutical Intermediates
The amine functional groups in 1,5-anthracenediamine enable its use as a building block for antineoplastic agents. While direct biological data are scarce, structurally related anthracenediones (e.g., mitoxantrone) are clinically used in chemotherapy, suggesting potential avenues for derivatization .
Industrial Production and Availability
MolCore BioPharmatech supplies 1,5-anthracenediamine at a commercial scale, adhering to ISO-certified manufacturing processes. The compound is available in gram to kilogram quantities, with typical lead times of 4–6 weeks for bulk orders .
Future Research Directions
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Photodynamic Therapy: Investigating the singlet oxygen quantum yield of 1,5-anthracenediamine derivatives could unlock applications in cancer treatment.
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Polymer Chemistry: Incorporating this diamine into polyimide or epoxy resins may enhance thermal stability for aerospace materials.
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Catalysis: Exploring its role as a ligand in transition metal complexes for cross-coupling reactions.
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